molecular formula C11H11N B102427 3-Allyl-1H-indole CAS No. 16886-09-2

3-Allyl-1H-indole

Cat. No.: B102427
CAS No.: 16886-09-2
M. Wt: 157.21 g/mol
InChI Key: UWJLKFQVYFDQEQ-UHFFFAOYSA-N
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Description

3-Allyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Allyl-1H-indole is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyl-1H-indole can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring . Another method involves the transition metal-catalyzed cyclization of alkynes and nitrogen sources, which has been shown to be effective for the preparation of indole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Allyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carbonyl compounds, while substitution reactions can introduce different functional groups onto the indole ring.

Scientific Research Applications

3-Allyl-1H-indole has numerous applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Allyl-1H-indole is unique due to the presence of the allyl group, which enhances its reactivity and potential applications. This structural modification allows for a broader range of chemical reactions and biological activities compared to other indole derivatives.

Properties

IUPAC Name

3-prop-2-enyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-5-9-8-12-11-7-4-3-6-10(9)11/h2-4,6-8,12H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJLKFQVYFDQEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00484023
Record name 3-Allyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16886-09-2
Record name 3-Allyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00484023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-allyl-1H-indole in the synthesis of (±)-ajmaline?

A1: this compound serves as a crucial starting material in the synthetic route towards (±)-ajmaline. [] The allyl group at the 3-position is strategically important as it enables a key phosphine-catalyzed [4+2] annulation reaction. This reaction forms the tetrahydropyridine ring, which is a structural component of the ajmaline skeleton.

Q2: What challenges were encountered while utilizing this compound in this specific synthetic approach?

A2: One challenge involved the conversion of this compound into the required N-sulfonyl imine. Isomerization of the allyl group during this step posed a problem. To overcome this, 2,6-lutidine was employed as it selectively hindered the undesired isomerization. [] Additionally, while the subsequent [4+2] annulation and cross-metathesis reactions successfully yielded a precursor for the planned aza-Michael-Michael reaction, this reaction only proceeded as a mono-addition. This resulted in a tetracyclic structure instead of the desired pentacyclic framework of ajmaline. []

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